molecular formula C9H9FN2O2 B14823890 4-Cyclopropoxy-6-fluoronicotinamide

4-Cyclopropoxy-6-fluoronicotinamide

Cat. No.: B14823890
M. Wt: 196.18 g/mol
InChI Key: LYCJZXGHKGSBTN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-fluoronicotinamide is a chemical compound that features a cyclopropyl group, a fluorine atom, and a nicotinamide moiety

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-fluoronicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorine atom and the nicotinamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

4-Cyclopropoxy-6-fluoronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorine atom and cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-Cyclopropoxy-6-fluoronicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridine-3-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-8-3-7(14-5-1-2-5)6(4-12-8)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

LYCJZXGHKGSBTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)N)F

Origin of Product

United States

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